3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers
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Overview
Description
3-oxatricyclo[4300,2,4]nonan-9-ol, Mixture of diastereomers, is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol involves several steps, including ring closure reactions and intramolecular aldol condensation. One of the key synthetic routes includes the DIBAL-H-mediated tandem lactone ring opening followed by intramolecular aldol condensation
Chemical Reactions Analysis
3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol have shown potential as anticancer agents due to their ability to interact with specific molecular targets . Additionally, this compound is used in the development of ion receptors, metallocycles, and molecular tweezers, which have various industrial applications.
Mechanism of Action
The mechanism of action of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative of the compound being studied.
Comparison with Similar Compounds
3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. Similar compounds include bicyclo[3.3.1]nonanes, which also exhibit significant biological activity and are used in various research applications . The uniqueness of 3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol lies in its specific ring structure and the resulting diastereomers, which can have different reactivity and biological effects compared to other related compounds.
Properties
IUPAC Name |
3-oxatricyclo[4.3.0.02,4]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-2-1-4-3-6-8(10-6)7(4)5/h4-9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTTVPCSLGBORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CC3C2O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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